molecular formula C24H30N6O4S B2443840 3-amino-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-propylbenzamide CAS No. 1251699-16-7

3-amino-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-propylbenzamide

Katalognummer B2443840
CAS-Nummer: 1251699-16-7
Molekulargewicht: 498.6
InChI-Schlüssel: PTJYQEUFWKAKFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It’s used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’-(acetylamino)-4’-methyl- .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . Its molecular weight is 143.18 .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108-111 °C at 26 mm Hg . Its density is 1.117 g/mL at 20 °C . The refractive index is n20/D 1.4819 (lit.) .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The development of novel anticancer agents has been a significant area of research in medicinal chemistry. For instance, Mohammad Hossain and colleagues (2020) outlined the discovery and development of a series of compounds demonstrating excellent cytotoxic properties, potentially more potent than contemporary anticancer drugs. These molecules have shown tumour-selective toxicity and the ability to modulate multi-drug resistance, with modes of action including apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions. Although not directly mentioning 3-amino-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-propylbenzamide, this research highlights the importance of structural innovation in developing antineoplastic drug candidates, suggesting a context where similar compounds could be applied (Mohammad Hossain et al., 2020).

Bioreductive Anticancer Agents

Tirapazamine, a lead compound in the benzotriazine di-N-oxide class, offers a precedent for the therapeutic potential of structurally innovative bioreductive anticancer agents. Its selective toxicity towards hypoxic cells through a one-electron reduction mechanism leading to DNA damage suggests a pathway that could be relevant for similar compounds. This underscores the potential utility of novel compounds in enhancing the efficacy of treatments when combined with radiation or chemotherapy agents like cisplatin (J. Brown & L. Wang, 1998).

Antimicrobial Applications

The search for new antimicrobial agents has led to the exploration of various chemical scaffolds. For example, the review by Nazarov V.N. et al. (2021) on the industrial use of amino-1,2,4-triazoles highlights the versatility of certain chemical structures in producing pharmaceuticals, dyes, and other products with antimicrobial properties. While the specific compound is not discussed, the broader context of utilizing novel chemical entities for antimicrobial purposes provides a relevant backdrop for its potential applications (Nazarov V.N. et al., 2021).

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as an eye irritant, skin irritant, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name

1-[6-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O4S/c1-15(2)27-22(32)17-7-9-29(10-8-17)24-28-21-20(35-24)23(33)30(14-26-21)13-19(31)25-12-16-5-4-6-18(11-16)34-3/h4-6,11,14-15,17H,7-10,12-13H2,1-3H3,(H,25,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJYQEUFWKAKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.